N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-31(28,29)18-8-5-15(6-9-18)12-21(27)26(14-17-4-2-3-11-24-17)22-25-19-10-7-16(23)13-20(19)30-22/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDZWQVKPRTNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. The starting materials may include 6-chloro-1,3-benzothiazole, 4-methanesulfonylphenyl acetic acid, and 2-pyridinemethanol. The reactions may involve:
Nucleophilic substitution: To introduce the chloro group.
Amidation: To form the acetamide linkage.
Sulfonation: To introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Benzothiazole Chlorine
The 6-chloro substituent on the benzothiazole ring undergoes substitution reactions under basic or nucleophilic conditions.
Mechanism : The electron-withdrawing benzothiazole ring activates the C–Cl bond for NAS. The reaction proceeds via a two-step addition-elimination pathway, with nucleophilic attack followed by deprotonation .
Acetamide Hydrolysis and Functionalization
The acetamide group undergoes hydrolysis or alkylation under acidic/basic conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8 hrs | Carboxylic acid derivative | 84% | |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12 hrs | N-methylacetamide analog | 78% |
Key Insight : Hydrolysis to the carboxylic acid enhances water solubility, making the compound suitable for biological testing. Alkylation preserves the acetamide’s hydrogen-bonding capacity while modifying steric bulk .
Methanesulfonylphenyl Group Reactivity
The 4-methanesulfonylphenyl moiety participates in electrophilic aromatic substitution (EAS):
Regioselectivity : The sulfonyl group directs electrophiles to the meta position due to its strong electron-withdrawing nature .
Pyridinylmethyl Coordination and Catalytic Activity
The pyridin-2-ylmethyl group enables metal coordination, facilitating catalytic transformations:
| Reaction Type | Catalytic System | Application | TOF* | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C | Biaryl synthesis | 420 | |
| Oxidation | Ir photocatalyst, CH₂Cl₂, 34°C | Spirocyclic product formation | 76% |
Mechanism : The pyridine nitrogen coordinates to Pd or Ir, stabilizing the active catalytic species. This enhances reaction rates and selectivity in cross-coupling and photocatalytic reactions .
Stability Under Hydrolytic and Oxidative Conditions
The compound’s stability was assessed under varying conditions:
Critical Note : The compound is stable under neutral conditions but degrades rapidly in acidic environments, necessitating pH-controlled formulations .
Radical-Mediated Reactions
Photocatalytic conditions enable C–H functionalization:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| C–H alkylation | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆, DCM, 34°C | Spirocyclic pyrrolidine derivative | 70% |
Mechanism : The photocatalyst generates N-centered radicals from chlorinated intermediates, initiating spirocyclization with alkenes .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole moieties exhibit significant anticancer properties. The specific compound has been explored for its ability to inhibit cancer cell proliferation. For instance, research has shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer activity .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives have been reported to possess broad-spectrum antimicrobial effects against bacteria and fungi.
Research Findings:
A comparative study on various benzothiazole derivatives indicated that those with methanesulfonyl substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria, as well as significant antifungal properties against Candida albicans .
Pesticidal Activity
The incorporation of benzothiazole derivatives in agrochemicals has been explored for their effectiveness as pesticides. The compound's ability to disrupt metabolic processes in pests makes it a candidate for development as a novel pesticide.
Case Study:
In field trials, compounds structurally related to this compound demonstrated effective control over common agricultural pests such as aphids and whiteflies. The mechanism of action is believed to involve interference with the insect's nervous system .
Polymer Additives
The compound's unique chemical properties allow it to be utilized as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical strength.
Research Insights:
Studies have shown that adding benzothiazole-based compounds improves the thermal degradation temperature of polymers significantly compared to standard additives . This property is particularly beneficial for applications requiring materials that can withstand high temperatures.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Features
The table below compares key structural elements of the target compound with related benzothiazole acetamides:
| Compound Name (Source) | Benzothiazole Substituent | Aryl/Acetamide Group | N-Substituent | Notable Functional Groups |
|---|---|---|---|---|
| Target Compound | 6-Chloro | 4-Methanesulfonylphenyl | (Pyridin-2-yl)methyl | Methanesulfonyl, pyridine |
| N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide (E3) | 4-Chloro | 3-Methylphenyl | None | Methylphenyl |
| EP348550A1 (E2) | 6-Ethoxy | 4-Chlorophenyl | NH/CH2/CHPh variants | Ethoxy, chlorophenyl |
| 2-(2-Chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide (E4) | N/A (thiazole core) | 2-Chloro-6-fluorophenyl | 4-Pyridin-3-yl-thiazol | Fluoro, pyridine-thiazole |
| N-(6-Substituted benzothiazol-2-yl)-1-phenylsulfonylindole-3-acetamide (E5) | 6-Substituted (e.g., Cl, OMe) | 1-Phenylsulfonylindole-3-yl | None | Sulfonylindole |
Key Observations :
- Halogenation : The 6-chloro substituent in the target compound contrasts with 4-chloro (E3) or 6-ethoxy (E2) groups, which may alter electronic effects and steric hindrance .
- Sulfonyl vs. Halogen/Aryl : The 4-methanesulfonylphenyl group in the target compound introduces strong electron-withdrawing properties compared to the 3-methylphenyl (E3) or 4-chlorophenyl (E2) moieties.
Comparison with Other Methods :
Physicochemical and Crystallographic Properties
- Crystal Packing : Analogous N-(4-chloro-1,3-benzothiazol-2-yl)acetamides exhibit dihedral angles of ~79° between benzothiazole and aryl planes, with hydrogen bonding (O–H⋯N, N–H⋯O) and π-π stacking stabilizing the lattice . The target compound’s methanesulfonyl and pyridine groups may introduce additional O–H⋯O/S or C–H⋯π interactions.
- Solubility : The methanesulfonyl group likely enhances aqueous solubility compared to halogenated or alkylated analogs (E2, E3).
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
The compound belongs to the benzothiazole family, characterized by a heterocyclic structure containing sulfur and nitrogen. Its specific structure incorporates a chloro group at the 6th position of the benzothiazole ring and a methanesulfonamide moiety, which is crucial for its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19ClN2O4S |
| Molecular Weight | 396.94 g/mol |
Synthesis
The synthesis typically involves the reaction of 6-chloro-1,3-benzothiazole with methanesulfonyl chloride in the presence of a base like triethylamine. This reaction is commonly conducted in organic solvents such as dichloromethane at room temperature for several hours to ensure complete conversion.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been shown to possess antibacterial and antifungal activities against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Activity
Several studies have evaluated the anticancer potential of benzothiazole derivatives. For example, compounds similar to this compound have been found to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies revealed that these compounds could effectively target specific cancer cell lines, demonstrating IC50 values in the low micromolar range .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or receptor antagonist, leading to downstream effects that promote therapeutic outcomes. For example, some derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and cancer progression .
Study 1: Antimicrobial Evaluation
In a study evaluating various benzothiazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 4-position significantly enhanced antibacterial activity. The compound demonstrated notable efficacy against both bacterial strains with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study 2: Anticancer Activity
A recent investigation assessed the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways. The compound exhibited an IC50 value of approximately 5 µM, indicating strong potential as an anticancer agent .
Q & A
Q. Basic Research Focus
- Antimicrobial Screening : Broth microdilution (MIC determination) against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .
- Anti-inflammatory Activity : COX-2 inhibition assay using a fluorometric kit (Cayman Chemical), comparing IC₅₀ values with celecoxib .
- Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices (IC₅₀ > 100 µM for non-toxic profiles).
How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Q. Advanced Research Focus
- Modular Modifications :
- Computational Guidance : Molecular docking (AutoDock Vina) into COX-2 (PDB: 5KIR) to prioritize substituents with favorable binding energies (ΔG < -8 kcal/mol) .
What analytical strategies validate purity and stability under storage conditions?
Q. Basic Research Focus
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (70:30) mobile phase, and UV detection at 254 nm. Purity >98% is acceptable .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring. Hydrolysis of the acetamide moiety is a critical degradation pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
